molecular formula C12H15N3O3 B373677 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone CAS No. 100138-76-9

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone

Cat. No.: B373677
CAS No.: 100138-76-9
M. Wt: 249.27g/mol
InChI Key: LEDSXFUCNNKEDB-UHFFFAOYSA-N
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Description

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(4-nitrophenyl)piperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Acylation: The compound can be acylated using acyl chlorides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Acylation: Acyl chlorides, base (e.g., triethylamine).

Major Products Formed

    Reduction: 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone.

    Substitution: Various substituted piperazine derivatives.

    Acylation: Acylated piperazine derivatives.

Scientific Research Applications

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The compound has been shown to interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in the modulation of biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-4-2-3-5-12(11)15(17)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSXFUCNNKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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